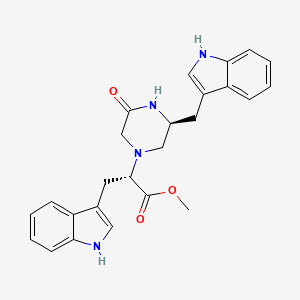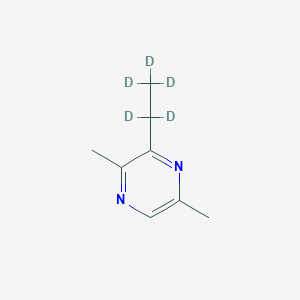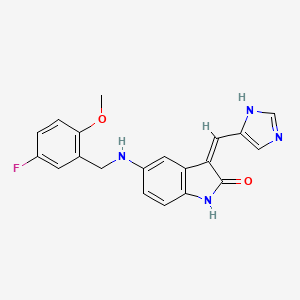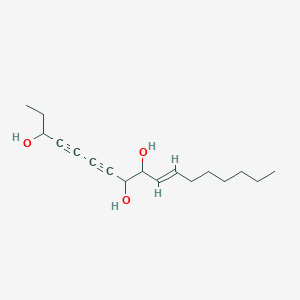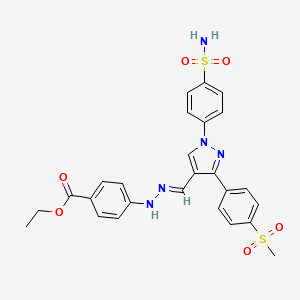
hCAXII-IN-7
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
hCAXII-IN-7 is a chemical compound known for its inhibitory effects on human carbonic anhydrase XII (hCA XII). This enzyme plays a crucial role in various physiological processes, including pH regulation and ion transport. This compound has been studied for its potential therapeutic applications, particularly in cancer treatment, due to its ability to induce apoptosis in certain cancer cell lines such as 786-0, SF-539, and HS 578 T .
Méthodes De Préparation
The synthesis of hCAXII-IN-7 involves multiple steps, starting with the preparation of pyrazole-based benzenesulfonamides. The synthetic route typically includes the following steps:
Formation of the pyrazole ring: This is achieved through the reaction of hydrazine with a β-ketoester.
Sulfonamide formation: The pyrazole intermediate is then reacted with a sulfonyl chloride to form the benzenesulfonamide derivative.
Final modifications: Additional functional groups are introduced to enhance the compound’s inhibitory activity and blood-brain barrier permeability
Analyse Des Réactions Chimiques
hCAXII-IN-7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonamide group to an amine.
Substitution: The aromatic ring in this compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles like nitric acid or halogens. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
hCAXII-IN-7 has several scientific research applications:
Chemistry: It is used as a model compound to study the inhibition of carbonic anhydrase enzymes.
Biology: The compound is employed in cellular studies to investigate its effects on cell proliferation and apoptosis.
Medicine: this compound is explored for its potential therapeutic applications in cancer treatment, particularly for tumors that overexpress hCA XII.
Industry: While its industrial applications are limited, this compound serves as a valuable tool in drug discovery and development .
Mécanisme D'action
hCAXII-IN-7 exerts its effects by inhibiting the activity of human carbonic anhydrase XII. This enzyme is involved in the reversible hydration of carbon dioxide to bicarbonate and protons. By binding to the active site of hCA XII, this compound prevents the enzyme from catalyzing this reaction, leading to a disruption in pH regulation and ion transport. This inhibition can induce apoptosis in cancer cells, making this compound a potential anticancer agent .
Comparaison Avec Des Composés Similaires
hCAXII-IN-7 is unique among carbonic anhydrase inhibitors due to its high specificity for hCA XII and its ability to cross the blood-brain barrier. Similar compounds include:
Methazolamide: Another carbonic anhydrase inhibitor, but with broader specificity.
Ethoxzolamide: Known for its inhibitory effects on multiple carbonic anhydrase isoforms.
Acetazolamide: A well-known carbonic anhydrase inhibitor used clinically for various conditions, but with less specificity for hCA XII .
These compounds share similar mechanisms of action but differ in their specificity, potency, and ability to cross the blood-brain barrier.
Propriétés
Formule moléculaire |
C26H25N5O6S2 |
|---|---|
Poids moléculaire |
567.6 g/mol |
Nom IUPAC |
ethyl 4-[(2E)-2-[[3-(4-methylsulfonylphenyl)-1-(4-sulfamoylphenyl)pyrazol-4-yl]methylidene]hydrazinyl]benzoate |
InChI |
InChI=1S/C26H25N5O6S2/c1-3-37-26(32)19-4-8-21(9-5-19)29-28-16-20-17-31(22-10-14-24(15-11-22)39(27,35)36)30-25(20)18-6-12-23(13-7-18)38(2,33)34/h4-17,29H,3H2,1-2H3,(H2,27,35,36)/b28-16+ |
Clé InChI |
VNWPUTGKTZSMSK-LQKURTRISA-N |
SMILES isomérique |
CCOC(=O)C1=CC=C(C=C1)N/N=C/C2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
SMILES canonique |
CCOC(=O)C1=CC=C(C=C1)NN=CC2=CN(N=C2C3=CC=C(C=C3)S(=O)(=O)C)C4=CC=C(C=C4)S(=O)(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


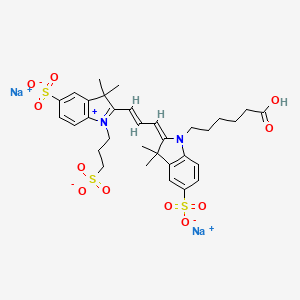
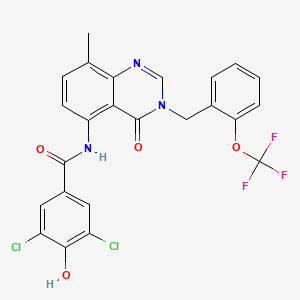
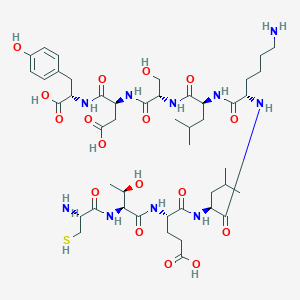
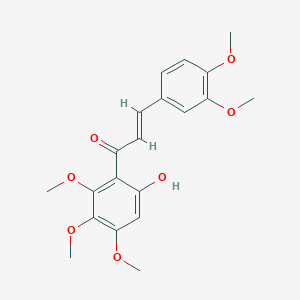
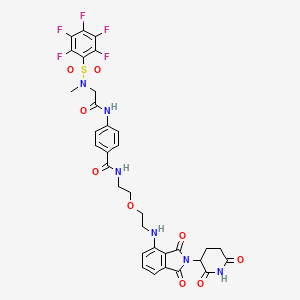
![9H-fluoren-9-ylmethyl N-[(5S)-5-acetamido-6-[[(2S)-1-[[(2S)-5-(carbamoylamino)-1-[4-(hydroxymethyl)anilino]-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-6-oxohexyl]carbamate](/img/structure/B12383247.png)


